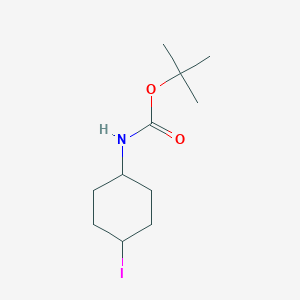

tert-Butyl (4-iodocyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-iodocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZCZCVQESKMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735221 | |

| Record name | tert-Butyl (4-iodocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179986-79-8, 1019861-63-2 | |

| Record name | tert-Butyl (4-iodocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation and Synthetic Utility of tert-Butyl (4-iodocyclohexyl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the structure, synthesis, and synthetic applications of tert-butyl (4-iodocyclohexyl)carbamate, a pivotal intermediate in contemporary medicinal chemistry and drug development. The unique bifunctionality of this molecule—a sterically accessible secondary iodide and a stable, yet labile, Boc-protected amine—renders it a valuable building block for introducing the 4-aminocyclohexyl motif into complex molecular architectures. This document delves into the critical aspects of its stereochemistry, conformational analysis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed discussions on its application in palladium-catalyzed cross-coupling reactions and protocols for its synthesis and deprotection are presented, underpinned by authoritative references to ensure scientific integrity.

Introduction: A Scaffold of Strategic Importance

In the landscape of modern pharmaceutical design, saturated carbocyclic rings, such as cyclohexane, are frequently incorporated to impart conformational rigidity, improve metabolic stability, and modulate lipophilicity.[1] The 1,4-disubstituted cyclohexane scaffold, in particular, offers a predictable and rigid vector for orienting functional groups in three-dimensional space, which is critical for optimizing interactions with biological targets. This compound serves as a strategically designed intermediate to access this valuable scaffold.

The molecule's utility is twofold:

-

The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality. It is stable under a wide range of nucleophilic and basic conditions, yet can be cleanly removed under mild acidic conditions, allowing for orthogonal chemical strategies in multi-step syntheses.[2]

-

The iodo substituent at the C4 position acts as an excellent leaving group and a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings.[2]

This guide will systematically explore the core structural features of this compound, its preparation, and its proven applications, providing the user with a robust framework for its effective utilization.

Molecular Structure and Conformational Analysis

The IUPAC name for this compound is tert-butyl N-(4-iodocyclohexyl)carbamate.[3] It exists as two distinct geometric isomers: cis and trans. The spatial relationship between the carbamate and iodo substituents dictates the molecule's overall topology and, consequently, its reactivity.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀INO₂ | [3] |

| Molecular Weight | 325.19 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 98-100 °C (mixture of isomers) | [2][3] |

| CAS Number (cis) | 1204401-31-9 | [4] |

| CAS Number (trans) | Not explicitly assigned in searched results, but implied by cis/trans naming. | |

| Topological Polar Surface Area | 38.3 Ų | [3] |

| XLogP3 | 3.2 | [3] |

Stereoisomerism and Chair Conformations

The cyclohexane ring is not planar and adopts a low-energy "chair" conformation to minimize angular and torsional strain. For a 1,4-disubstituted cyclohexane, both substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. The relative stability of these conformations is dictated by steric hindrance.

-

Trans Isomer: In the trans isomer, the two substituents are on opposite faces of the ring. This allows for a conformation where both the bulky carbamate group and the iodo group can occupy equatorial positions (diequatorial). This arrangement minimizes unfavorable 1,3-diaxial interactions, making it the more thermodynamically stable conformer.

-

Cis Isomer: In the cis isomer, the substituents are on the same face of the ring. This forces one substituent to be in an axial position while the other is equatorial. Due to the significant steric bulk of the tert-butyl carbamate group, the conformer where the carbamate is equatorial and the iodine is axial will be heavily favored.

The diagram below illustrates the preferred chair conformations for the cis and trans isomers.

Caption: Conformational preferences of cis- and trans-tert-Butyl (4-iodocyclohexyl)carbamate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

The proton at C1 (attached to the NHBoc group) and C4 (attached to the iodine) are of key diagnostic value.

-

Axial protons are more shielded and typically appear at a higher field (lower ppm) with large axial-axial coupling constants (J ≈ 10-13 Hz).

-

Equatorial protons are more deshielded, appearing at a lower field (higher ppm) with smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz).

-

For the favored trans (diequatorial) isomer, the protons at C1 and C4 would both be axial, appearing as broad multiplets with large coupling constants.

-

For the favored cis (eq-ax) isomer, the C1 proton would be axial, while the C4 proton would be equatorial, leading to distinct differences in their chemical shifts and splitting patterns.

¹³C NMR Spectroscopy:

-

The chemical shifts of the ring carbons are also influenced by the substituent orientation.

-

The carbon bearing an axial substituent is typically shielded (lower ppm) compared to when it bears an equatorial substituent (the γ-gauche effect).

-

We would predict C4 in the cis isomer (axial iodine) to be at a higher field compared to C4 in the trans isomer (equatorial iodine).

Synthesis and Preparation

The most direct and logical synthetic route to this compound involves two key transformations: the protection of an amine precursor and the introduction of the iodide. A plausible pathway begins with tert-butyl (4-hydroxycyclohexyl)carbamate, a commercially available starting material existing in both cis and trans forms.

Proposed Synthetic Pathway

The conversion of the hydroxyl group to an iodide is a standard transformation in organic synthesis. The Appel reaction or variations thereof provide a reliable method.

Caption: Proposed synthesis via iodination of the corresponding alcohol.

Experimental Protocol: Iodination of tert-Butyl (4-hydroxycyclohexyl)carbamate (Generalized)

This protocol is based on standard literature procedures for the iodination of secondary alcohols.[4] Researchers should perform their own risk assessment before conducting any chemical synthesis.

-

Reaction Setup: To a solution of tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 eq) in a suitable solvent mixture (e.g., dichloromethane and acetonitrile, 3:1) under an inert atmosphere (e.g., Argon or Nitrogen), add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).

-

Addition of Iodine: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of iodine (1.5 eq) in the same solvent mixture dropwise. The reaction will typically turn from a dark brown/purple to a pale yellow upon completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to neutralize the HI byproduct and as a catalyst.

-

Triphenylphosphine and Iodine: These reagents form the active phosphonium iodide species in situ, which activates the hydroxyl group for nucleophilic substitution.

-

SN2 Mechanism: This reaction proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the carbon center. Therefore, starting with trans-4-hydroxycyclohexanol derivative will yield the cis-4-iodo product, and the cis-alcohol will yield the trans-iodo product. This is a critical consideration for accessing a specific isomer.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with aryl, heteroaryl, or vinyl partners.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures and is widely used in pharmaceutical synthesis due to the low toxicity of the boronic acid reagents.[5] The reaction couples the alkyl iodide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Caption: General workflow for Suzuki coupling and subsequent deprotection.

Self-Validating Protocol Considerations:

-

Catalyst Choice: The choice of palladium catalyst and ligand is crucial and often requires screening for optimal results with alkyl iodides.

-

Base and Solvent: The base is required to activate the boronic acid. A biphasic solvent system (e.g., toluene/water) is often employed.

-

Reaction Monitoring: The disappearance of the starting iodide and the appearance of the coupled product can be monitored by GC-MS or LC-MS to ensure the reaction goes to completion.

Boc Group Deprotection

The final step in many synthetic sequences involving this intermediate is the removal of the Boc protecting group to liberate the free amine. This is reliably achieved under mild acidic conditions.

Experimental Protocol: Boc Deprotection (Generalized)

-

Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Mechanism Insight: The reaction proceeds by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the unstable carbamic acid to yield the free amine.[5]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed and cause skin and eye irritation.[3] Users must consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its well-defined stereochemistry and conformational behavior, combined with the orthogonal reactivity of the Boc-protected amine and the iodo group, make it an invaluable tool for drug discovery professionals. A thorough understanding of its structural nuances, particularly the differences between the cis and trans isomers, is paramount for its strategic and efficient application in the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this important chemical intermediate.

References

-

MySkinRecipes. This compound. [Online] Available at: [Link]

-

Organic Chemistry Portal. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. [Online] Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Online] Available at: [Link]

-

NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Online] Available at: [Link]

-

Supporting Information. Characterization Data of Products. [Online] Available at: [Link]

-

Pearson. Cumulative Substitution/Elimination: Videos & Practice Problems. [Online] Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Online] Available at: [Link]

-

Royal Society of Chemistry. Experimental Procedure. [Online] Available at: [Link]

-

NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Online] Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Online] Available at: [Link]

-

Filo. Which of the two stereoisomers of 4-tert-butylcyclohexyl iodide... [Online] Available at: [Link]

-

SpectraBase. tert-Butyl carbamate. [Online] Available at: [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Online] Available at: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online] Available at: [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Online] Available at: [Link]

-

RSC Publishing. 13C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Online] Available at: [Link]

-

Hoffman Fine Chemicals. cis-tert-Butyl (4-iodocyclohexyl)carbamate. [Online] Available at: [Link]

-

ResearchGate. Figure S6. 1 H NMR spectrum of tert-butyl (6-iodohexyl)carbamate. [Online] Available at: [Link]

-

NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Online] Available at: [Link]

-

YouTube. Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. [Online] Available at: [Link]

-

Chemical Journal of Chinese Universities. A New Synthesis of 4-Hydroxyindole. [Online] Available at: [Link]

-

PubChem. cis-4-tert-Butyl-cyclohexyl iodide. [Online] Available at: [Link]

-

Chegg. A portion of the 1H NMR spectrum of 4-tert-butylcyclohexanol is shown below... [Online] Available at: [Link]

-

PubMed. A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine. [Online] Available at: [Link]

-

SpectraBase. cis-1-tert-BUTYL-4-IODOCYCLOHEXANE. [Online] Available at: [Link]

-

ElectronicsAndBooks. and trans-4-tert-Butylcyclohexane. [Online] Available at: [Link]

- Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole.

- Google Patents. CN108373404B - Synthesis method of 4-iodoanisole.

Sources

An In-depth Technical Guide to tert-Butyl (4-iodocyclohexyl)carbamate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of well-defined molecular building blocks is paramount to the efficient construction of complex bioactive molecules. Among these, tert-butyl (4-iodocyclohexyl)carbamate has emerged as a particularly valuable intermediate. Its unique combination of a bulky, Boc-protected amine on a cyclohexane scaffold, coupled with a reactive iodine substituent, offers chemists a powerful tool for introducing diversity and functionality into drug candidates.

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on providing practical insights and methodologies for its effective use in a research and development setting.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physical and chemical properties of this compound is crucial for its handling, reaction optimization, and purification. The compound exists as a solid at room temperature and is generally supplied as a mixture of cis and trans isomers, although stereoisomerically pure forms are also available.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀INO₂ | [2] |

| Molecular Weight | 325.19 g/mol | [2] |

| Appearance | White to off-white or brown solid | [3] |

| Melting Point | 98-100 °C | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C, keep in a dry and dark place | [3] |

| Solubility | Soluble in many organic solvents |

Stereoisomerism: The cyclohexane ring's stereochemistry significantly influences the biological activity of the final drug molecule. Therefore, the choice between the cis and trans isomers of this compound is a critical consideration in synthetic design.

Synthesis of this compound: A Practical Approach

The most common and practical synthesis of this compound involves a two-step sequence starting from the commercially available 4-aminocyclohexanol. This is first protected as the tert-butyl carbamate, followed by iodination of the hydroxyl group. A reliable method for the iodination step is the Appel reaction.[4]

Experimental Protocol: Synthesis from tert-Butyl (4-hydroxycyclohexyl)carbamate

This protocol describes the conversion of the hydroxyl group to an iodide using triphenylphosphine and iodine, a variation of the Appel reaction.[5]

Materials:

-

tert-Butyl (4-hydroxycyclohexyl)carbamate (1.0 eq)

-

Triphenylphosphine (2.0 eq)

-

Imidazole (3.0 eq)

-

Iodine (2.0 eq)

-

Dichloromethane (DCM), anhydrous (10 vol)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl (4-hydroxycyclohexyl)carbamate and triphenylphosphine in anhydrous dichloromethane at 0 °C under an inert atmosphere, add imidazole.

-

Slowly add a solution of iodine in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Caption: Synthetic workflow for the preparation of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the carbon-iodine bond.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine functionality, stable to a wide range of reaction conditions, yet readily removable under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[6] This allows for the selective modification of other parts of the molecule without interference from the nucleophilic amine.

Reactions at the Carbon-Iodine Bond: A Gateway to Complexity

The presence of the iodine atom makes this building block an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the cyclohexyl ring and a wide range of aryl or vinyl boronic acids or esters. This is a powerful method for introducing aromatic and heteroaromatic moieties.[6]

-

Heck Reaction: The Heck reaction facilitates the coupling of the iodocyclohexane with alkenes, providing access to substituted cyclohexyl-alkenes.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of various amine functionalities at the 4-position of the cyclohexane ring.

Caption: Key reactions of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following are typical spectroscopic data for this compound.

| Technique | Expected Features |

| ¹H NMR | A broad multiplet for the cyclohexyl protons, a singlet for the tert-butyl protons around 1.4 ppm, and a signal for the proton attached to the nitrogen. The chemical shift of the proton on the carbon bearing the iodine will be downfield. |

| ¹³C NMR | Signals for the cyclohexane carbons, with the carbon attached to the iodine appearing at a characteristic upfield chemical shift due to the heavy atom effect. Resonances for the tert-butyl group and the carbonyl carbon of the carbamate will also be present. |

| Mass Spec. | The molecular ion peak may be observed, along with characteristic fragmentation patterns including the loss of the tert-butyl group and the iodine atom.[7] |

| FTIR | Characteristic peaks for the N-H stretch of the carbamate, C=O stretch of the carbamate, and C-I stretch.[8] |

Applications in Drug Discovery and Development

The utility of this compound is best illustrated through its application in the synthesis of clinically relevant molecules.

Case Study: Edoxaban Intermediate

Edoxaban is an oral anticoagulant that acts as a direct factor Xa inhibitor. The synthesis of a key intermediate for Edoxaban utilizes a derivative of this compound, highlighting the importance of this building block in accessing complex pharmaceutical agents.[9][10][11]

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of enzymes that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. Small molecule inhibitors of JAKs have shown significant therapeutic potential in the treatment of autoimmune diseases. The cyclohexyl carbamate scaffold is a common feature in many JAK inhibitors, and this compound serves as a valuable starting material for the synthesis of these compounds.[12][13][14][15]

CXCR4 Antagonists

The CXCR4 receptor is a chemokine receptor that has been implicated in a variety of diseases, including HIV infection and cancer. Small molecule antagonists of CXCR4 are being investigated as potential therapeutics. The synthesis of certain CXCR4 antagonists involves the use of this compound to introduce the functionalized cyclohexane moiety.[16][17]

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis and drug discovery. Its well-defined structure, orthogonal reactivity, and demonstrated utility in the synthesis of complex drug molecules make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively leverage this compound in the development of novel therapeutics.

References

- tert-Butyl (4-iodocyclohexyl)

- Edoxaban patented technology retrieval search results.

- Li Guo. (2015). Edoxaban intermediate and preparation method thereof. SciSpace. (URL not available)

- WANG Sikai, SONG Shengjie, MA Liangxiu, HE Zhiliang, LI Jianjun. (2024). Research Progress on the Synthesis of Edoxaban. Chinese Journal of Pharmaceuticals, 55(7), 909-918. (URL not available)

- tert-Butyl (4-iodocyclohexyl)

- Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). PubMed. (URL not available)

- Preparation method of edoxaban intermedi

- Processes for the Preparation of Edoxaban and Intermediates Thereof. (2018).

-

tert-Butyl carbamate. NIST WebBook. (URL: [Link])

- Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. (URL not available)

- cis-tert-Butyl (4-iodocyclohexyl)carbamate. Hoffman Fine Chemicals. (URL not available)

-

cis-tert-Butyl (4-iodocyclohexyl)carbamate. (URL: [Link])

- Cis tert-Butyl 4-aminocyclohexylcarbam

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (URL: [Link])

-

Appel Reaction. Organic Chemistry Portal. (URL: [Link])

- Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. (2024). PubMed. (URL not available)

-

Development of Selective Covalent Janus Kinase 3 Inhibitors. (URL: [Link])

- 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)

-

Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. (URL: [Link])

- Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step.

- t-Butyl group towers over other 1H resonances. ACD/Labs. (URL not available)

- Mass Spectrometry: Fragment

- tert-butyl (4-hydroxycyclohexyl)

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. (URL: [Link])

- Process for the synthesis of a cxcr4 antagonist.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Appel Reaction [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. Edoxaban patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 10. scispace.com [scispace.com]

- 11. Research Progress on the Synthesis of Edoxaban [cjph.com.cn]

- 12. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CA2558389A1 - Process for the synthesis of a cxcr4 antagonist - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-iodocyclohexyl)carbamate

Introduction: Strategic Importance in Medicinal Chemistry

tert-Butyl (4-iodocyclohexyl)carbamate is a key building block in modern drug discovery and development. Its utility lies in the orthogonal reactivity of its functional groups: a Boc-protected amine and an alkyl iodide. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, allowing for selective transformations at other positions of the molecule. The iodo-substituent serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The rigid cyclohexyl scaffold is a prevalent motif in many biologically active molecules, imparting favorable pharmacokinetic properties. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, with a focus on the underlying chemical principles, practical experimental considerations, and stereochemical control.

Synthetic Strategy: A Two-Step Approach from 4-Aminocyclohexanol

The most direct and widely applicable synthetic route to this compound commences with the commercially available starting material, 4-aminocyclohexanol. The synthesis is elegantly achieved in two sequential steps:

-

N-Boc Protection: The selective protection of the primary amine with a tert-butoxycarbonyl (Boc) group to yield tert-butyl (4-hydroxycyclohexyl)carbamate.

-

Iodination: The conversion of the secondary alcohol to the corresponding iodide via a nucleophilic substitution reaction.

A critical consideration in this synthesis is the stereochemistry of the starting 4-aminocyclohexanol, which exists as both cis and trans isomers. The choice of the starting isomer will dictate the final stereochemistry of the product, as the iodination step typically proceeds with inversion of configuration.

Visualizing the Synthesis Pathway

Caption: Overall synthetic workflow for this compound.

Part 1: N-Boc Protection of 4-Aminocyclohexanol

The protection of the amino group is the crucial first step to prevent its interference in the subsequent iodination reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] The most common and efficient method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[2]

Experimental Protocol: N-Boc Protection

This protocol is a general procedure adaptable for either the cis or trans isomer of 4-aminocyclohexanol.

Materials:

-

4-Aminocyclohexanol (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 equiv) in dichloromethane (approximately 10 mL per gram of starting material).

-

To the stirred solution, add triethylamine (1.5 equiv).

-

Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature. The reaction is typically exothermic, and cooling in a water bath may be necessary for large-scale reactions.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxycyclohexyl)carbamate as a white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Part 2: Iodination of tert-Butyl (4-hydroxycyclohexyl)carbamate

The conversion of the hydroxyl group to an iodide is a key transformation that can be achieved through several methods. The two most reliable and commonly employed reactions for this purpose are the Appel and Mitsunobu reactions. Both reactions proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center bearing the hydroxyl group.[1][3]

Method A: The Appel Reaction

The Appel reaction provides a direct and efficient method for the conversion of alcohols to alkyl iodides using triphenylphosphine and iodine.[1] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

-

Reagents: Triphenylphosphine acts as an oxygen scavenger, while iodine is the source of the iodide nucleophile. Imidazole is often added to facilitate the reaction, likely by acting as a halogen transfer agent and a base.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent unwanted side reactions with water.

-

Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to minimize potential side reactions such as elimination.

Materials:

-

tert-Butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Iodine (I₂) (1.5 equiv)

-

Imidazole (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equiv) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath and add imidazole (2.0 equiv).

-

Slowly add iodine (1.5 equiv) portion-wise. The solution will turn dark brown.

-

To this mixture, add a solution of tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Method B: The Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including iodides.[3] This reaction utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.

-

Reagents: Triphenylphosphine and DEAD/DIAD form a reactive phosphonium salt intermediate with the alcohol, making the hydroxyl group an excellent leaving group. An external source of iodide, such as sodium iodide or zinc iodide, is required as the nucleophile.

-

Solvent: Anhydrous THF is the most common solvent for Mitsunobu reactions.

-

Temperature: The reaction is typically initiated at low temperatures (0 °C) and then allowed to warm to room temperature.

Materials:

-

tert-Butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Sodium Iodide (NaI) or Zinc Iodide (ZnI₂) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv), triphenylphosphine (1.5 equiv), and sodium iodide (1.5 equiv) in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Stereochemical Considerations

A crucial aspect of this synthesis is the stereochemical outcome. Both the Appel and Mitsunobu reactions proceed with a clean inversion of stereochemistry at the carbon atom bearing the hydroxyl group.[1][3] This has important implications for the choice of starting material:

-

Starting with trans-4-aminocyclohexanol will result in the formation of cis-tert-butyl (4-iodocyclohexyl)carbamate .

-

Starting with cis-4-aminocyclohexanol will lead to the synthesis of trans-tert-butyl (4-iodocyclohexyl)carbamate .

Caption: Stereochemical pathways in the synthesis.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₁₁H₂₀INO₂ | 325.19 | Solid | 98-100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Boc group: A characteristic singlet around 1.45 ppm (9H).

-

Cyclohexyl protons: A series of multiplets between 1.2 and 2.2 ppm. The chemical shifts and coupling constants of the protons on C1 and C4 will be diagnostic for the cis and trans isomers.

-

CH-N and CH-I protons: The protons on the carbons bearing the carbamate and the iodide will appear as multiplets, typically between 3.5 and 4.5 ppm. The width and multiplicity of these signals are highly dependent on the stereochemistry.

-

-

¹³C NMR:

-

Boc group: Carbonyl carbon around 155 ppm and the quaternary carbon around 80 ppm.

-

Cyclohexyl carbons: Peaks in the range of 25-50 ppm. The chemical shift of the carbon bearing the iodine (C-I) will be significantly shifted downfield.

-

Researchers should perform full NMR characterization (¹H, ¹³C, and potentially 2D NMR experiments like COSY and HSQC) to confirm the structure and stereochemistry of the synthesized product.

Conclusion and Future Perspectives

The synthesis of this compound from 4-aminocyclohexanol is a robust and reliable process that provides access to a valuable building block for drug discovery. The two-step sequence of N-Boc protection followed by iodination via the Appel or Mitsunobu reaction offers high yields and excellent control over the stereochemical outcome. Understanding the stereospecificity of the iodination step is paramount for obtaining the desired isomer. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this important intermediate for their research and development endeavors. Future work in this area could focus on developing catalytic and more sustainable versions of the iodination reaction to further improve the efficiency and environmental impact of the synthesis.

References

-

Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Mitsunobu reaction. (2023, December 28). In Wikipedia. [Link]

-

Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Mitsunobu Reaction. (2014, March 10). Chem-Station Int. Ed. [Link]

- K. C. K. Swamy, N. N. B. Kumar, E. Balaraman, K. V. P. P. Kumar, Chem. Rev., 2009, 109, 2551-2651.

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). International Journal of Organic Chemistry, 3(3), 1-6.

- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. (n.d.). Google Patents.

- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2015). Journal of the Mexican Chemical Society, 59(4), 269-273.

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Tert-butyl cyclohexylcarbamate. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound [P87164]. (n.d.). ChemUniverse. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl (4-iodocyclohexyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-Butyl (4-iodocyclohexyl)carbamate is a bifunctional synthetic intermediate of significant interest in the field of pharmaceutical development. Its structure uniquely combines a robust, non-aromatic cyclohexyl scaffold, a versatile iodine moiety amenable to a wide array of cross-coupling reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination allows for the strategic and controlled introduction of the 4-aminocyclohexyl motif into complex molecular architectures. The Boc protecting group offers stability across a broad range of reaction conditions while being readily removable under mild acidic conditions, a critical feature in multi-step synthetic campaigns.[1] The presence of the iodine atom transforms the otherwise inert cyclohexane ring into a handle for forming new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for exploring chemical space in drug discovery programs.[2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this important building block, with a focus on its stereochemical considerations and utility in the synthesis of bioactive molecules.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a reagent are paramount for its effective use in research and development. This compound is commercially available, though it is important to distinguish between the stereoisomers (cis and trans) as they may have different synthetic precursors and applications.

| Identifier | Value | Reference |

| Chemical Name | tert-butyl N-(4-iodocyclohexyl)carbamate | [3] |

| Synonyms | (4-Iodo-cyclohexyl)-carbamic acid tert-butyl ester, this compound | [3] |

| CAS Number | 1179986-79-8 (unspecified stereochemistry) | [2] |

| cis-Isomer CAS | 1204401-31-9 | |

| Molecular Formula | C₁₁H₂₀INO₂ | [3] |

| Molecular Weight | 325.19 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 98-100 °C | [3] |

Synthesis and Stereochemistry

The synthesis of this compound typically proceeds from a readily available precursor, tert-butyl (4-hydroxycyclohexyl)carbamate, which exists as a mixture of cis and trans isomers. The conversion of the hydroxyl group to an iodide is a key transformation that can be achieved through various methods, with the stereochemistry of the starting alcohol often influencing the stereochemical outcome of the product.

A common synthetic approach involves the activation of the hydroxyl group followed by nucleophilic substitution with an iodide source. The choice of reagents can influence the stereoselectivity of the reaction, proceeding with either inversion or retention of configuration at the carbon center.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from 4-aminocyclohexanol, which is first protected and then converted to the target iodo-compound.

Caption: General synthetic pathway to this compound.

Experimental Protocol: Synthesis of trans-tert-Butyl (4-iodocyclohexyl)carbamate

A reliable method for the synthesis of the trans-isomer involves the iodination of trans-tert-butyl (4-hydroxycyclohexyl)carbamate using iodine in the presence of triphenylphosphine and imidazole. This method is often preferred for its mild conditions and good yields.

Materials:

-

trans-tert-Butyl (4-hydroxycyclohexyl)carbamate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of trans-tert-butyl (4-hydroxycyclohexyl)carbamate in dichloromethane, add triphenylphosphine and imidazole at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Add a solution of iodine in dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the orange/brown color of the iodine dissipates.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford trans-tert-butyl (4-iodocyclohexyl)carbamate.

Spectroscopic Characterization

Expected ¹H NMR Features:

-

-C(CH₃)₃: A characteristic singlet around δ 1.45 ppm, integrating to 9 protons.

-

-NH-: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

CH-I: A multiplet, the chemical shift and multiplicity of which will be highly dependent on the stereochemistry (cis or trans).

-

-CH-NH-: A multiplet, also sensitive to the isomeric form.

-

Cyclohexyl -CH₂-: A series of complex multiplets for the remaining methylene protons of the cyclohexane ring.

Expected ¹³C NMR Features:

-

-C(CH₃)₃: A signal around δ 80 ppm for the quaternary carbon and a signal around δ 28 ppm for the methyl carbons.

-

C=O: A signal in the carbonyl region, typically around δ 155 ppm.

-

CH-I: A signal significantly shifted upfield due to the heavy atom effect of iodine.

-

CH-NH-: A signal in the aliphatic amine region.

-

Cyclohexyl -CH₂-: Signals corresponding to the methylene carbons of the ring.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of complex pharmaceutical agents. The iodo-group serves as a key functional handle for introducing the aminocyclohexyl moiety into a target molecule, often through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations.

Role as a Bifunctional Linker

This compound can be conceptualized as a bifunctional linker, where one end (the iodine) can be coupled to an aromatic or heteroaromatic system, and the other end (the protected amine) can be deprotected and further functionalized, for example, by acylation or alkylation.

Caption: Synthetic utility of this compound as a bifunctional linker.

Synthesis of BET Bromodomain Inhibitors

A notable application of this building block is in the synthesis of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are promising targets in oncology and inflammation. For example, analogs of the potent BET inhibitor I-BET762 (GSK525762) can be synthesized using this compound or its derivatives. In such syntheses, the iodo-cyclohexyl moiety can be coupled to a core heterocyclic scaffold, followed by deprotection of the Boc group and subsequent amide bond formation to complete the synthesis of the target inhibitor.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined structure, featuring an orthogonally protected amine and a versatile iodine handle on a conformationally restricted cyclohexane ring, provides a reliable platform for the synthesis of complex and novel bioactive compounds. A thorough understanding of its synthesis, stereochemistry, and reactivity is crucial for its effective implementation in the development of next-generation therapeutics.

References

- MySkinRecipes. tert-Butyl (4-iodocyclohexyl)carbamate. Available from: [Link]

- MySkinRecipes. tert-Butyl (4-iodocyclohexyl)carbamate. Available from: [Link]

- Google Patents. Process for preparation of trans-4-aminocyclohexane-carboxylic acids.

- ResearchGate. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available from: [Link]

- PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available from: [Link]

- Google Patents. Process for the preparation of trans-4-aminocyclohexanol.

- Google Patents. Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

- MySkinRecipes. tert-Butyl (4-iodocyclohexyl)carbamate. Available from: [Link]

- PubMed. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Available from: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

Sources

An In-depth Technical Guide to the Cis and Trans Isomers of tert-Butyl (4-iodocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional framework that can precisely orient functional groups for optimal interaction with biological targets. The stereochemical configuration of these substituents—cis or trans—profoundly influences the molecule's shape, stability, and ultimately, its pharmacological activity. This technical guide provides a comprehensive exploration of the cis and trans isomers of tert-butyl (4-iodocyclohexyl)carbamate, a versatile building block in drug discovery. We will delve into the stereoselective synthesis, conformational analysis, separation, and detailed spectroscopic characterization of these isomers, grounded in field-proven insights and authoritative references.

Introduction: The Significance of Stereoisomerism in 1,4-Disubstituted Cyclohexanes

Cyclohexylamines are integral components of numerous approved drugs and clinical candidates.[1] The cyclohexane core serves as a non-aromatic bioisostere for a phenyl ring, providing structural rigidity while improving physicochemical properties such as solubility. The stereochemical arrangement of substituents on this ring is not a trivial detail; it is a critical determinant of biological function.

For 1,4-disubstituted cyclohexanes, the two possible diastereomers are cis (substituents on the same face of the ring) and trans (substituents on opposite faces). These isomers are not interconvertible without breaking bonds and often exhibit distinct physical, chemical, and biological properties.[2]

The conformational preference of the cyclohexane ring, predominantly the low-energy chair conformation, dictates the spatial orientation of the substituents. In the chair form, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to unfavorable 1,3-diaxial steric interactions, bulky substituents preferentially occupy the more stable equatorial position.[2]

This principle is central to the relative stability of the cis and trans isomers of this compound:

-

Trans Isomer: The thermodynamically more stable isomer, as it can adopt a chair conformation where both the bulky tert-butoxycarbonylamino (Boc-amino) and iodo groups occupy equatorial positions, minimizing steric strain.

-

Cis Isomer: This isomer is inherently less stable as one substituent must occupy an axial position while the other is equatorial, leading to steric hindrance.

The ability to selectively synthesize, separate, and characterize these isomers is therefore paramount for their effective use in the rational design of new therapeutic agents.

Stereoselective Synthesis of Cis and Trans Isomers

The most logical and efficient synthetic route to the target iodo-compounds begins with the corresponding commercially available precursors, cis- and trans-tert-butyl (4-hydroxycyclohexyl)carbamate. The key transformation is the stereospecific conversion of the hydroxyl group to an iodide. Two well-established named reactions are particularly suited for this purpose, both proceeding via an SN2 mechanism with complete inversion of configuration: the Appel reaction and the Mitsunobu reaction.

Causality Behind Method Selection

The choice of an SN2-based method is deliberate and crucial for stereochemical control. Reactions proceeding with inversion of configuration allow for the predictable synthesis of one diastereomer from the other.

-

To synthesize trans-tert-butyl (4-iodocyclohexyl)carbamate , one must start with cis-tert-butyl (4-hydroxycyclohexyl)carbamate .

-

Conversely, to synthesize cis-tert-butyl (4-iodocyclohexyl)carbamate , the starting material must be trans-tert-butyl (4-hydroxycyclohexyl)carbamate .

This stereochemical relationship is visualized in the workflow diagram below.

Caption: Synthetic workflow for the stereoselective synthesis of cis and trans isomers.

Experimental Protocol 1: The Appel Reaction

The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine and a tetrahalomethane. For iodination, carbon tetraiodide (CI4) or iodine (I2) is used. The reaction is known for its mild conditions and proceeds with a clean inversion of stereochemistry.[3][4][5][6][7]

Reaction: R-OH + PPh₃ + I₂ → R-I + Ph₃PO + HI

Step-by-Step Methodology (for the synthesis of trans-tert-Butyl (4-iodocyclohexyl)carbamate):

-

To a stirred solution of cis-tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.0 equiv.).

-

Slowly add a solution of iodine (1.5 equiv.) in DCM, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a clear, colorless solution to a brown or dark purple color upon the addition of iodine.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the color of the organic layer becomes pale yellow.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure trans-tert-butyl (4-iodocyclohexyl)carbamate.

Experimental Protocol 2: The Mitsunobu Reaction

The Mitsunobu reaction is another powerful method for converting a primary or secondary alcohol into a variety of functional groups, including iodides, with complete inversion of stereochemistry.[8][9][10][11] It utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For iodination, a source of iodide, such as methyl iodide or zinc iodide, is included.

Reaction: R-OH + PPh₃ + DEAD + Nu-H → R-Nu + Ph₃PO + EtO₂C-NH-NH-CO₂Et (with inversion)

Step-by-Step Methodology (for the synthesis of cis-tert-Butyl (4-iodocyclohexyl)carbamate):

-

To a stirred solution of trans-tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv.), triphenylphosphine (1.5 equiv.), and zinc iodide (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add DIAD (1.5 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in diethyl ether and filter to remove the precipitated triphenylphosphine oxide and other byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure cis-tert-butyl (4-iodocyclohexyl)carbamate.

Separation and Purification of Isomers

While stereoselective synthesis is the preferred method for obtaining pure isomers, it is often necessary to separate mixtures, either from a non-stereoselective synthesis or to purify a product from a small amount of the other diastereomer. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.

The separation of cis and trans isomers on HPLC is based on the difference in their interaction with the stationary phase, which is influenced by their different shapes and polarities. Generally, the more polar isomer will have a shorter retention time on a normal-phase column and a longer retention time on a reverse-phase column.

Proposed HPLC Method

Based on methods for separating similar substituted cyclohexane derivatives, a reverse-phase HPLC method would be a logical starting point.[1][8][12][13]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be a 60:40 to 80:20 mixture of acetonitrile:water. Flow Rate: 1.0 mL/min. Detection: UV at a low wavelength (e.g., 210 nm), as the carbamate has a weak chromophore. Expected Elution Order: The trans isomer, being generally less polar due to the diequatorial conformation which can shield the polar groups, is expected to elute before the cis isomer in a reverse-phase system.

Caption: Logical workflow for the HPLC separation of cis and trans isomers.

Spectroscopic Characterization: An NMR-Based Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous differentiation of the cis and trans isomers of this compound. The key lies in the analysis of the chemical shifts and, most importantly, the proton-proton coupling constants (J-values) of the protons at C1 (bearing the iodo group) and C4 (bearing the Boc-amino group).

The Decisive Role of Coupling Constants

The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dictated by the dihedral angle between them, as described by the Karplus relationship.

-

Trans Isomer (diequatorial substituents): The protons at C1 and C4 are in axial positions. An axial proton has a large (10-13 Hz) coupling constant with its adjacent axial protons (J_ax-ax) and a smaller (2-5 Hz) coupling constant with its adjacent equatorial protons (J_ax-eq). The signal for the C1-H and C4-H will therefore appear as a triplet of triplets or a complex multiplet with at least one large coupling constant.

-

Cis Isomer (one axial, one equatorial substituent): The proton on the carbon with the equatorial substituent will be axial, showing a large J_ax-ax coupling. The proton on the carbon with the axial substituent will be equatorial and will only show small J_eq-ax and J_eq-eq couplings (2-5 Hz). This difference in the splitting patterns of the C1-H and C4-H protons is the definitive fingerprint for each isomer.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for cis- and trans-tert-Butyl (4-iodocyclohexyl)carbamate (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) - Trans Isomer | Predicted Chemical Shift (δ, ppm) - Cis Isomer | Key Distinguishing Features |

| H-1 (CH-I) | ~4.0-4.2 (multiplet) | ~4.4-4.6 (broad singlet or narrow multiplet) | The axial H-1 in the trans isomer will be a complex multiplet with large J_ax-ax couplings (~10-12 Hz). The equatorial H-1 in the cis isomer will be a narrow multiplet with small J_eq-ax and J_eq-eq couplings (~3-5 Hz) and will be shifted further downfield. |

| H-4 (CH-NHBoc) | ~3.4-3.6 (multiplet) | ~3.8-4.0 (broad singlet or narrow multiplet) | Similar to H-1, the axial H-4 in the trans isomer will show large couplings. The equatorial H-4 in the cis isomer will show small couplings and be further downfield. |

| Cyclohexyl CH₂ | ~1.2-2.2 (multiple multiplets) | ~1.4-2.4 (multiple multiplets) | The signals for the cis isomer's ring protons are generally more spread out and complex. |

| NH (carbamate) | ~4.5 (broad singlet) | ~4.5 (broad singlet) | This signal is often broad and its position can be concentration-dependent. |

| tert-Butyl | ~1.45 (singlet, 9H) | ~1.45 (singlet, 9H) | A characteristic sharp singlet, confirming the presence of the Boc group. |

Table 2: Predicted ¹³C NMR Data for cis- and trans-tert-Butyl (4-iodocyclohexyl)carbamate (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) - Trans Isomer | Predicted Chemical Shift (δ, ppm) - Cis Isomer | Key Distinguishing Features |

| C-1 (CH-I) | ~35-40 | ~33-38 | The carbon bearing an axial substituent is typically shielded (shifted upfield) compared to one with an equatorial substituent. Therefore, C-1 in the cis isomer (axial iodine) may be slightly upfield of C-1 in the trans isomer. |

| C-4 (CH-NHBoc) | ~48-52 | ~46-50 | Similar to C-1, the carbon with the axial Boc-NH group in the cis isomer would be expected to be shielded relative to the equatorial C-4 in the trans isomer. |

| C-2,6 & C-3,5 | ~30-36 | ~28-34 | The axial substituent in the cis isomer will cause a shielding (upfield shift) of the C-3 and C-5 carbons (γ-gauche effect). |

| C=O (carbamate) | ~155 | ~155 | |

| Quaternary C (Boc) | ~79 | ~79 | |

| Methyl C (Boc) | ~28.4 | ~28.4 |

Applications in Drug Discovery: A Case Study with Edoxaban

The tert-butyl (4-aminocyclohexyl)carbamate scaffold is a key intermediate in the synthesis of several pharmaceuticals. A prominent example is Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[12][14][18][19][20] The synthesis of Edoxaban utilizes a specifically substituted and stereochemically defined carbamate-protected aminocyclohexane derivative. This highlights the industrial relevance and importance of having access to stereochemically pure building blocks like the ones discussed in this guide. The iodo-substituent in this compound serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a valuable intermediate for the synthesis of compound libraries in the drug discovery process.

Conclusion

The cis and trans isomers of this compound represent a classic example of how stereochemistry dictates molecular properties and synthetic strategy. This guide has provided a comprehensive framework for their stereoselective synthesis via inversion of configuration from the corresponding alcohols, their separation by HPLC, and their unambiguous characterization using NMR spectroscopy. A thorough understanding and control of the stereochemistry of such building blocks are fundamental to the advancement of modern medicinal chemistry, enabling the precise construction of next-generation therapeutics.

References

-

ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines. [Online] Available at: [Link]

- Appel, R. (1975). [Title of Appel Reaction Paper].

- Google Patents. (n.d.). CN105399667A - Preparation method of edoxaban intermediate.

-

Grokipedia. (n.d.). Appel reaction. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. [Online] Available at: [Link]

- Google Patents. (n.d.). WO2023073606A1 - A process for preparation of intermediate of edoxaban.

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Online] Available at: [Link]

-

PubMed. (n.d.). Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. [Online] Available at: [Link]

-

PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. [Online] Available at: [Link]

-

PubMed. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. [Online] Available at: [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Online] Available at: [Link]

-

Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. [Online] Available at: [Link]

-

Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Online] Available at: [Link]

-

Wikipedia. (n.d.). Appel reaction. [Online] Available at: [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Online] Available at: [Link]

- Google Patents. (n.d.). KR20230158354A - New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof.

-

Google Patents. (n.d.). WO/2022/171213 METHOD FOR PREPARING KEY INTERMEDIATE OF EDOXABAN. [Online] Available at: [Link]

-

Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. [Online] Available at: [Link]

-

European Patent Office. (n.d.). EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595. [Online] Available at: [Link]

-

ResearchGate. (n.d.). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy | Request PDF. [Online] Available at: [Link]

-

Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Online] Available at: [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive.... [Online] Available at: [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Online] Available at: [Link]

-

Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. [Online] Available at: [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Online] Available at: [Link]

-

PubMed. (n.d.). Stereospecific synthesis of aldoses based on the epoxide-opening reaction with double inversion of the configuration. [Online] Available at: [Link]

-

The Royal Society of Chemistry. (2018). [Supporting Information for a publication]. [Online] Available at: [Link]

-

PubMed Central. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Online] Available at: [Link]

-

PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. [Online] Available at: [Link]

Sources

- 1. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 2. Solved For the mixture of cis- and | Chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. (4-Iodo-cyclohexyl)-carbamic acid tert-butyl ester [cymitquimica.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. IODOCYCLOHEXANE(626-62-0) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR [m.chemicalbook.com]

- 10. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 13C NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.msu.edu [chemistry.msu.edu]

- 14. Iodocyclohexane | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. IODOCYCLOHEXANE(626-62-0) 13C NMR [m.chemicalbook.com]

- 16. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. utsouthwestern.edu [utsouthwestern.edu]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

safety and handling precautions for tert-Butyl (4-iodocyclohexyl)carbamate

An In-depth Technical Guide to the Safe Handling of tert-Butyl (4-iodocyclohexyl)carbamate

This guide provides comprehensive safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. Given that the toxicological properties of this specific compound have not been fully investigated, this document synthesizes available data, information on analogous structures, and established principles for handling organoiodine compounds to provide a robust framework for its safe utilization in a laboratory setting.[1][2]

Compound Profile and Physicochemical Properties

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The molecule incorporates a Boc-protected amine on a cyclohexyl ring, which also features an iodine substituent. This iodine atom serves as a versatile handle for introducing further molecular complexity through reactions like Suzuki or Heck cross-couplings. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed with mild acids, allowing for precise, multi-step syntheses.[3]

A clear understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀INO₂ | [1][3][4] |

| Molecular Weight | 325.19 g/mol | [1][3][4] |

| Physical State | Solid (Brown to white) | [1] |

| Melting Point | 98-100 °C | [1][3][4] |

| Solubility | Data not widely available; likely soluble in organic solvents like methylene chloride, chloroform, and alcohols. | [5] |

| Storage Temperature | 2-8°C, Keep in a dark place | [1][3][4] |

Hazard Identification and Risk Assessment

While this compound is not extensively classified under the Globally Harmonized System (GHS), some suppliers provide hazard statements based on its structure and the parent molecule, tert-butyl carbamate. It is crucial to treat all chemicals with unknown toxicity as potentially hazardous.[1]

GHS Hazard Statements (Anticipated):

Expert Analysis of Uncharacterized Risks:

The primary concern with this compound stems from the organoiodine moiety. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a good leaving group.[7] This inherent lability means the compound could potentially decompose, releasing iodine or other reactive species, especially when exposed to heat, light, or incompatible materials.[7]

Organo-bromine and -iodine compounds are known to exert toxic effects on mammalian systems, with the liver and central nervous system being potential targets.[8] Furthermore, chronic exposure to excess iodine can impact thyroid function.[9][10] Therefore, all handling procedures must be designed to minimize any potential for exposure.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential. The causality for these stringent measures is the compound's unconfirmed toxicological profile and the known hazards of organoiodine compounds.

3.1. Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[11]

-